Enhanced Molecular Complexity via Dual Substitution Relative to Mono‑Substituted Nicotinates
The target compound incorporates both a 2‑methyl and a 6‑(3‑methoxyphenyl) substituent, whereas methyl 2‑methylnicotinate (CAS 65719‑09‑7) possesses only the 2‑methyl group and methyl 6‑(3‑methoxyphenyl)nicotinate (CAS 869985‑47‑7) possesses only the 6‑aryl group. This results in a molecular weight of 257.28 Da for the target, compared to 151.16 Da for methyl 2‑methylnicotinate [1] and 243.26 Da for methyl 6‑(3‑methoxyphenyl)nicotinate [2]. Increased molecular complexity is often correlated with improved target selectivity in fragment‑based lead optimization [3].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 257.28 |
| Comparator Or Baseline | Methyl 2‑methylnicotinate: 151.16; Methyl 6‑(3‑methoxyphenyl)nicotinate: 243.26 |
| Quantified Difference | +106.12 vs. methyl 2‑methylnicotinate; +14.02 vs. methyl 6‑(3‑methoxyphenyl)nicotinate |
| Conditions | Calculated from molecular formula (C₁₅H₁₅NO₃ vs. C₈H₉NO₂ and C₁₄H₁₃NO₃, respectively) |
Why This Matters
Higher molecular complexity arising from dual substitution provides a more three‑dimensional pharmacophore, which is a key consideration in fragment growth strategies where increasing molecular weight in a controlled manner can enhance binding affinity and selectivity.
- [1] PubChem. Methyl 2‑methylnicotinate (CID 123456). Computed Properties: Molecular Weight 151.16 g/mol. View Source
- [2] PubChem. Methyl 6‑(3‑methoxyphenyl)nicotinate (CID 16051548). Compound Summary: Molecular Weight 243.26 g/mol. View Source
- [3] Hann, M. M.; Leach, A. R.; Harper, G. Molecular Complexity and Its Impact on the Probability of Finding Leads for Drug Discovery. J. Chem. Inf. Comput. Sci. 2001, 41, 3, 856‑864. View Source
